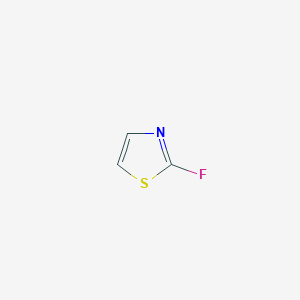

![molecular formula C6H3BrN2S B1628860 3-溴异噻唑并[3,4-b]吡啶 CAS No. 42242-08-0](/img/structure/B1628860.png)

3-溴异噻唑并[3,4-b]吡啶

描述

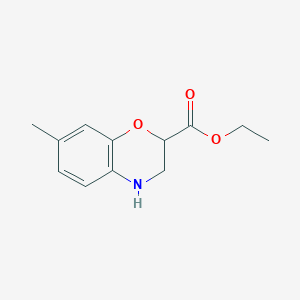

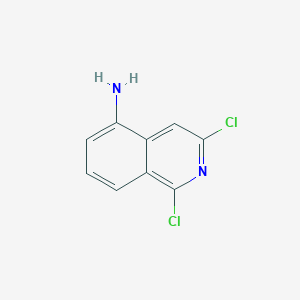

3-Bromoisothiazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, which are structurally similar to 3-Bromoisothiazolo[3,4-b]pyridine, has been achieved through the condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of 3-Bromoisothiazolo[3,4-b]pyridine is characterized by the presence of a bromine atom attached to a heterocyclic ring containing nitrogen and sulfur atoms .科学研究应用

合成和生物活性

已合成和研究了各种生物活性的3-溴异噻唑并[3,4-b]吡啶衍生物。例如,从3-硫代-4-氰基吡喃(硫代吡喃)[3,4-c]吡啶获得的异噻唑并[5,4-b]吡喃(硫代吡喃)[4,3-d]吡啶和异噻唑并[4,5-b]-2,7-萘吡啶的衍生物表现出抗惊厥性能(Paronikyan et al., 2002)。同样,已合成氨基异噻唑并[5,4-b]吡啶和氨基吡唑并[3,4-b]吡啶,并显示出体外抗增殖活性,表明其作为抗癌药物的潜力(Poręba等人,2002)。

合成技术和结构分析

已开发了各种3-溴异噻唑并[3,4-b]吡啶衍生物的高效合成方法。例如,使用氧化环化技术合成[1,2,4]三唑并[4,3-a]吡啶(El-Kurdi et al., 2021),以及报道了使用微波辅助技术制备异噻唑吡啶、吡啶噻嗪和吡啶噻吩,提供了改善产率和减少反应时间(Youssef et al., 2012)。

抗病毒和抗菌性能

已研究了异噻唑并[4,3-b]吡啶的抗病毒性能,特别是作为细胞周期G相关激酶的抑制剂,显示出对丙型肝炎病毒的适度活性(Li et al., 2015)。此外,像4,6-二甲基异噻唑并[3,4-b]吡啶-3(1H)-酮这样的新衍生物已被研究用于其抗菌活性,表明其在治疗细菌感染方面的潜力(Sączewski等人,2014)。

在材料科学中的应用

3-溴异噻唑并[3,4-b]吡啶的衍生物还在材料科学中找到了应用。例如,它们已被用于合成分散染料,用于染色涤纶服装,展示出良好的色牢度性能(Gaffer & Khattab, 2017)。

传感器应用

创新应用包括将异噻唑并[5,4-b]吡啶-3(2H)-酮衍生物用作选择性荧光传感器,用于检测半胱氨酸和谷胱甘肽,展示了其在生物化学传感中的潜力(Tan et al., 2015)。

未来方向

Pyrazolo[3,4-b]pyridine derivatives have been shown to have promising biological activity, including inhibition of TRKA, a receptor tyrosine kinase associated with cell proliferation and differentiation . This suggests potential future directions for the development of 3-Bromoisothiazolo[3,4-b]pyridine as a therapeutic agent. Additionally, pyrazolo[3,4-b]pyridine compounds have been identified as key intermediates in industry, semiconductors, and organic light-emitting diodes , suggesting potential applications in these areas.

作用机制

Target of Action

The primary targets of 3-Bromoisothiazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

3-Bromoisothiazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some have shown acceptable activity with an IC50 value of 56 nM . This inhibition of TRKs can lead to a decrease in the proliferation and differentiation of cells, thereby potentially preventing the development and progression of cancer .

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 3-Bromoisothiazolo[3,4-b]pyridine can disrupt these pathways, leading to a decrease in cell proliferation and differentiation .

Pharmacokinetics

One of the synthesized derivatives, compound c03, has been reported to possess good plasma stability

Result of Action

The result of 3-Bromoisothiazolo[3,4-b]pyridine’s action is the inhibition of cell proliferation and differentiation due to its inhibitory effect on TRKs . This can potentially prevent the development and progression of cancer .

属性

IUPAC Name |

3-bromo-[1,2]thiazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXQXZJDIYHKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590255 | |

| Record name | 3-Bromo[1,2]thiazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoisothiazolo[3,4-b]pyridine | |

CAS RN |

42242-08-0 | |

| Record name | 3-Bromo[1,2]thiazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

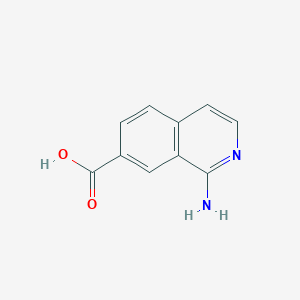

![6-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1628778.png)

![2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole](/img/structure/B1628782.png)

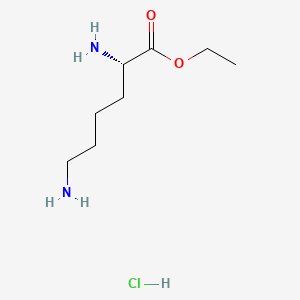

![1-[(4-Nitrobenzyloxy)carbonyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1628788.png)